Sabinene

Description

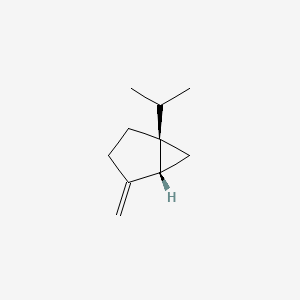

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,5R)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVASEGYNIMXJL-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(=C)C1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CCC(=C)[C@H]1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863164 | |

| Record name | Sabinen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

163.00 to 164.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (+)-Sabinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2009-00-9, 3387-41-5 | |

| Record name | (+)-Sabinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabinen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thuj-4(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SABINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D1TL44GPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SABINENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYL0G8758O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Sabinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Botanical Distribution of Sabinene

Elucidation of Sabinene (B1680474) Presence in Plant Essential Oils

The presence of this compound in plant essential oils has been extensively studied, revealing its occurrence across diverse plant families and its prominence in specific species.

Distribution Across Plant Families (e.g., Lamiaceae, Cupressaceae, Apiaceae, Piperaceae)

This compound is a constituent of essential oils in several plant families. Within the Lamiaceae family, this compound has been identified in species such as Origanum majorana L. tandfonline.comtandfonline.comactapharmsci.comznaturforsch.comnih.govmdpi.comscilit.comresearchgate.net and Plectranthus ornatus Codd nih.gov. Studies on Origanum majorana from different regions, including Iran and Egypt, have reported this compound as a significant component, although its concentration can vary tandfonline.comznaturforsch.com. In the Cupressaceae family, this compound is a common component in the essential oils of Juniperus and Thuja species. It is found in Juniperus sabina L. nih.govkgut.ac.iruniv-batna2.dzimrpress.comjournal-food-safety.de and Juniperus communis L. publisherspanel.comtandfonline.comresearchgate.netmdpi.com. Thuja plicata Donn ex D. Don and Thuja occidentalis L. also contain this compound in their essential oils researchgate.netnih.govbio-conferences.orgpjps.pkresearchgate.netnih.gov. The Apiaceae family also includes species with this compound in their essential oils, notably Daucus carota L. researchgate.nettandfonline.comsemanticscholar.orgamanvida.eujmaterenvironsci.comtandfonline.comnih.gov and Seseli species like Seseli libanotis and Seseli bocconei researchgate.nettandfonline.com. In the Piperaceae family, this compound has been detected in the essential oils of Piper laosanum, Piper acre, and Piper arborescens researchgate.netdergipark.org.trresearchgate.netnih.gov.

Specific Plant Species as Major this compound Sources (e.g., Juniperus sabina, Origanum majorana, Thuja plicata, Daucus carota)

Several plant species are recognized as significant sources of this compound in their essential oils. Juniperus sabina L. is frequently reported to have high concentrations of this compound. For instance, essential oils from the fruits and aerial parts of Juniperus sabina from Iran showed this compound as the maximum component, at 50.31% in fruits and 36.59% in aerial parts kgut.ac.ir. Another study on J. sabina berry essential oil from Türkiye found this compound at 31.13% imrpress.com. In Algeria, J. sabina foliage essential oil contained this compound as a main compound, with varying percentages between male and female plants univ-batna2.dz.

Origanum majorana L., commonly known as sweet marjoram, also contains this compound. In one study, this compound constituted 4.90-8.17% of the essential oil composition tandfonline.com. Another analysis of Origanum majorana from Iran found this compound at 12.0% tandfonline.com. The concentration of this compound in Origanum majorana essential oil can vary depending on factors such as drying conditions and harvest time tandfonline.comznaturforsch.com.

Thuja plicata Donn ex D. Don, or Western Red Cedar, contains this compound in its essential oil. Studies have shown this compound present in T. plicata essential oil, although often in lower percentages compared to other major components like α-thujone researchgate.netnih.govbio-conferences.org. For example, one study reported (+)-sabinene at 1.1–3.5% in T. plicata essential oil researchgate.net.

Daucus carota L., the wild carrot, is another notable source of this compound. Essential oil from the seeds of wild Daucus carota ssp. carota from Lithuania was found to be of the this compound chemotype, with concentrations ranging from 28.2–37.5% researchgate.net. In Serbia, wild carrot seed essential oil showed this compound as a dominant compound at 40.9%, while cultivated carrot seeds had 19.6% this compound semanticscholar.org. The leaves and fruits of wild Daucus carota from Vienna also contained this compound as a main compound in varying proportions tandfonline.com.

Here is a table summarizing some reported this compound concentrations in specific plant species:

| Plant Species | Plant Part | This compound Concentration (%) | Geographical Origin | Source |

| Juniperus sabina | Fruits | 50.31 | Iran | kgut.ac.ir |

| Juniperus sabina | Aerial parts | 36.59 | Iran | kgut.ac.ir |

| Juniperus sabina | Berries | 31.13 | Türkiye | imrpress.com |

| Origanum majorana | Aerial parts | 4.90-8.17 | Uttarakhand, India | tandfonline.com |

| Origanum majorana | Flowers | 12.0 | Iran | tandfonline.com |

| Thuja plicata | Foliage | 1.1-3.5 | Oregon, USA | researchgate.net |

| Daucus carota ssp. carota | Seeds | 28.2-37.5 | Lithuania | researchgate.net |

| Daucus carota ssp. carota | Seeds | 40.9 | Serbia | semanticscholar.org |

| Daucus carota ssp. sativus | Seeds | 19.6 | Serbia | semanticscholar.org |

| Daucus carota ssp. carota | Leaves | 25.34 | Algeria | jmaterenvironsci.com |

Chemotypic Variation and Genetic Determinants of this compound Accumulation

The chemical composition of essential oils, including the concentration of this compound, can exhibit significant variation within plant populations and across different geographical locations. This variation can be attributed to both environmental factors and genetic determinants.

Identification of this compound Chemotypes in Plant Populations

Chemotypes are chemically distinct groups within a species, characterized by variations in the composition of their secondary metabolites, such as essential oils. This compound chemotypes have been identified in several plant species. For example, studies on Juniperus communis L. have revealed the existence of different chemotypes, including an α-pinene-chemotype and a this compound-chemotype, where this compound is a dominant compound in the latter publisherspanel.comresearchgate.nettandfonline.com. In Juniperus excelsa, both α-pinene-type and this compound-type essential oil chemotypes have been differentiated nih.gov.

Origanum majorana L. also displays chemotypic variation, with reports of a "sabinyl chemotype" characterized by a high percentage of this compound and related compounds like this compound hydrate (B1144303) scilit.comresearchgate.net. Other chemotypes, such as terpinen-4-ol or thymol/carvacrol-rich types, have also been identified in Origanum species znaturforsch.comnih.govmdpi.com.

In Daucus carota L., the this compound chemotype has been observed in wild populations researchgate.net. The variation in essential oil composition, including this compound content, can be significant even within a restricted urban area tandfonline.com.

The identification of chemotypes is typically performed through the analysis of essential oil composition using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comnih.govkgut.ac.iruniv-batna2.dzimrpress.comtandfonline.comresearchgate.netmdpi.comresearchgate.netnih.govpjps.pkresearchgate.netnih.govresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netdergipark.org.trresearchgate.netnih.govmdpi.comtandfonline.com

Genetic Factors Influencing this compound Content and Profile

Genetic factors play a crucial role in determining the capacity of a plant to synthesize specific secondary metabolites like this compound. The biosynthesis of monoterpenes, including this compound, involves a series of enzymatic steps. Genes encoding the enzymes involved in the terpene biosynthetic pathway influence the types and quantities of terpenes produced.

Research suggests that both genotype and environmental factors can affect the chemotypic characteristics of plants. frontiersin.org Studies on Valeriana jatamansi, for instance, found that while genotypes were distinguishable based on volatile profiles, environmental factors also played important roles in establishing chemotypic characteristics. frontiersin.org This indicates a complex interaction between a plant's genetic makeup and its environment in shaping its essential oil composition.

Further research involving genetic analysis techniques, such as Amplified Fragment Length Polymorphism (AFLP) used in studies on Juniperus communis, can help elucidate the genetic variability within populations and its correlation with essential oil composition and chemotypes. tandfonline.com

Sabinene Biosynthesis and Metabolic Engineering

Biochemical Pathways of Sabinene (B1680474) Formation in Biological Systems

This compound, like all terpenes, derives its core carbon skeleton from five-carbon isoprenoid units. Two primary pathways, the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway, are responsible for the synthesis of these fundamental building blocks.

The Mevalonate (MVA) pathway is a key metabolic route for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors of isoprenoids. nih.gov While native to eukaryotes and archaea, this pathway has been heterologously expressed in prokaryotic systems like Escherichia coli to enhance the production of terpenes such as this compound. nih.govresearchgate.net The pathway commences with the condensation of two acetyl-CoA molecules. nih.gov

The key enzymatic steps in the MVA pathway are outlined below:

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase/HMG-CoA reductase | MvaE | Condenses two acetyl-CoA molecules and subsequently reduces HMG-CoA to mevalonate. researchgate.net |

| HMG-CoA synthase | MvaS | Synthesizes hydroxymethylglutaryl-CoA (HMG-CoA) from acetoacetyl-CoA and acetyl-CoA. researchgate.net |

| Mevalonate kinase | MK (ERG12) | Phosphorylates mevalonate to form mevalonate 5-phosphate. researchgate.netresearchgate.net |

| Phosphomevalonate kinase | PMK (ERG8) | Adds a second phosphate (B84403) group to form mevalonate pyrophosphate. researchgate.netresearchgate.net |

| Mevalonate pyrophosphate decarboxylase | MVD (ERG19) | Decarboxylates mevalonate pyrophosphate to yield isopentenyl pyrophosphate (IPP). researchgate.netresearchgate.net |

| Isopentenyl pyrophosphate isomerase | IPI (IDI) | Interconverts IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net |

Research has demonstrated that utilizing a heterologous MVA pathway in engineered E. coli can lead to significantly higher this compound production compared to relying on the native MEP pathway. researchgate.net One study reported a 20-fold higher concentration of this compound in a strain harboring the MVA pathway versus one with the MEP pathway. researchgate.net

The Methylerythritol 4-Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in most bacteria, as well as in plant plastids. nih.gov In organisms like E. coli, the native MEP pathway can be harnessed for the production of this compound by introducing the necessary downstream enzymes. nih.gov

The MEP pathway involves a distinct set of enzymes and intermediates compared to the MVA pathway:

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | Dxs | Catalyzes the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | Dxr | Reduces and rearranges DXP to form MEP. researchgate.net |

| 4-pyrophosphocytidyl-2-methylerythritol synthase | IspD | Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. researchgate.net |

| 4-pyrophosphocytidyl-2-methylerythritol kinase | IspE | Phosphorylates the intermediate from the previous step. researchgate.net |

| 2-methylerythritol 2,4-cyclopyrophosphate synthase | IspF | Cyclizes the phosphorylated intermediate. researchgate.net |

| 4-hydroxy-3-methylbut-2-enyl pyrophosphate synthase | IspG | Reduces the cyclized intermediate. researchgate.net |

| 1-hydroxy-2-methyl-butenyl 4-pyrophosphate reductase | IspH | Reduces the product of the IspG-catalyzed reaction to form IPP and DMAPP. researchgate.net |

While the native MEP pathway in E. coli can be utilized for this compound synthesis, its output can be limited. nih.gov

Geranyl pyrophosphate (GPP), a ten-carbon molecule, serves as the direct precursor for the biosynthesis of all monoterpenes, including this compound. wikipedia.orgresearchgate.net GPP is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. wikipedia.orgresearchgate.net This crucial step is catalyzed by the enzyme Geranyl Diphosphate (B83284) Synthase (GPPS). researchgate.net

The formation of GPP is a pivotal point in terpene biosynthesis, channeling the five-carbon isoprenoid units produced by either the MVA or MEP pathway into the monoterpene synthetic route. Once formed, GPP is then cyclized by specific terpene synthases to generate the diverse array of monoterpene skeletons. researchgate.net In the case of this compound, GPP is converted into the characteristic bicyclic structure of this compound by the enzyme this compound synthase. researchgate.net

Enzymology of this compound Biosynthesis

The enzymatic conversion of the universal precursor GPP into this compound is a highly specific and regulated process. The key enzymes involved are this compound synthase, which directly catalyzes the formation of this compound, and geranyl diphosphate synthase, which controls the supply of the GPP precursor.

This compound synthase (SabS) is the enzyme responsible for the cyclization of geranyl pyrophosphate (GPP) to form the bicyclic monoterpene this compound. wikipedia.orgnih.gov These enzymes have been isolated and characterized from various plant sources, exhibiting a range of properties and product profiles. scilit.com

One of the well-studied this compound synthases is from common sage (Salvia officinalis). wikipedia.orgnih.gov This enzyme, when expressed heterologously in E. coli, produces (+)-sabinene as its major product from GPP. nih.gov However, like many monoterpene synthases, it is a multiproduct enzyme, also generating smaller quantities of γ-terpinene and terpinolene. nih.gov Another this compound synthase, isolated from Salvia pomifera, has been successfully used in metabolic engineering efforts to produce this compound in E. coli. nih.govresearchgate.net

The catalytic activity of this compound synthases is dependent on a divalent metal ion. nih.gov Biochemical characterization of this compound synthase from Western red cedar (Thuja plicata) revealed an unusually broad requirement for the catalytic metal ion, with optimal activity observed with Mn²⁺ or Co²⁺, and more modest activity with Mg²⁺ or Ni²⁺. rcsb.org

| This compound Synthase Source | Major Product | Minor Products |

| Salvia officinalis | (+)-Sabinene | γ-terpinene, terpinolene |

| Thuja plicata | This compound (~90%) | Not specified |

| Majorana hortensis (Sweet Marjoram) | (+)-cis- and (+)-trans-sabinene hydrate (B1144303) | Not specified |

The this compound hydrate synthase from sweet marjoram (Majorana hortensis) has an apparent molecular weight of 56,000 and a pH optimum near 7.0. nih.gov

Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form GPP, the immediate precursor for this compound synthesis. mdpi.com The activity and regulation of GPPS are critical for controlling the metabolic flux towards monoterpene production. nih.gov In several plant species, GPPS exists in both homodimeric and heterodimeric forms. mdpi.com

Studies in engineered E. coli have shown that the source and expression level of GPPS can significantly impact this compound yield. nih.gov For instance, the GPPS from Abies grandis (GPPS2) was found to be more efficient in GPP synthesis for this compound production than the native E. coli IspA enzyme. nih.gov A strain expressing the A. grandis GPPS2 produced 2.07 mg/L of this compound, whereas the strain with the overexpressed native IspA produced only 0.96 mg/L. nih.gov This is likely because IspA can also produce larger prenyl diphosphates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), thus diverting precursors away from GPP. nih.gov

The expression level of GPPS has been identified as a key regulation point in balancing recombinant monoterpene synthesis pathways. nih.gov Fine-tuning the expression of GPPS is crucial, as inappropriate expression levels can lead to metabolic imbalances and plasmid instability, ultimately decreasing cell growth and product yield. nih.gov In a study on geraniol (B1671447) production, optimizing the ribosomal binding site strength for GPPS led to a six-fold increase in titer, highlighting the importance of regulating this enzymatic step. nih.gov

Biotechnological Production of this compound

The microbial production of this compound offers a promising and sustainable alternative to its extraction from plant sources. glbrc.org Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has enabled the heterologous production of this compound from simple carbon sources. glbrc.org

Microbial Chassis Engineering for Enhanced this compound Yields

Escherichia coli is a widely used microbial chassis for the production of various biochemicals, including terpenes like this compound. scilit.com To achieve this compound production in E. coli, a heterologous biosynthetic pathway is typically introduced. This involves the expression of a geranyl diphosphate (GPP) synthase and a this compound synthase. nih.gov

Researchers have successfully produced this compound in engineered E. coli by leveraging both the native methylerythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway for the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov One study found that utilizing a heterologous MVA pathway resulted in a 20-fold higher production of this compound compared to relying on the endogenous MEP pathway. researchgate.net

Through optimization of the biosynthetic pathway, culture medium, and process conditions, significant titers of this compound have been achieved. In one instance, an engineered E. coli strain produced a maximum titer of 82.18 mg/L of this compound in shake-flask cultures. nih.gov Furthermore, in a fed-batch fermentation process, a remarkable concentration of 2.65 g/L of this compound was reached, demonstrating the potential for large-scale production in this microbial host. nih.govnih.govresearchgate.net

To further enhance this compound production, strategies to improve the tolerance of E. coli to this compound have also been explored. Adaptive laboratory evolution has been employed to generate strains with increased tolerance, which in turn has led to higher this compound yields. nih.gov

| Parameter | Value | Reference |

| Maximum this compound Titer (Shake Flask) | 82.18 mg/L | nih.gov |

| Maximum this compound Titer (Fed-batch) | 2.65 g/L | nih.govnih.govresearchgate.net |

| MVA vs. MEP Pathway Improvement | 20-fold higher production with MVA | researchgate.net |

Saccharomyces cerevisiae, or baker's yeast, is another popular and effective microbial host for the heterologous production of this compound. researchgate.netresearchgate.net Its "Generally Recognized as Safe" (GRAS) status makes it particularly suitable for applications in the food and fragrance industries. acs.org

Successful this compound production in S. cerevisiae has been achieved by engineering the yeast to express a this compound synthase (SabS) and a geranyl diphosphate synthase (GPPS). researchgate.netacs.org The CRISPR-Cas9 gene-editing tool has been utilized for the targeted and marker-free integration of these genes into the yeast genome. researchgate.netacs.org

Optimization of culture conditions and the use of alternative feedstocks have been shown to significantly enhance this compound yields. For instance, engineered S. cerevisiae strains have produced approximately 23.6 mg/L of this compound in standard flask fermentation. researchgate.netacs.org When utilizing corn hydrolysates as a cost-effective carbon source, the production was boosted to 60.0 mg/L. researchgate.netacs.org

Further metabolic engineering strategies have focused on increasing the precursor supply for this compound synthesis. The use of a fusion protein combining a mutated farnesyl diphosphate synthase (Erg20WW) with a this compound synthase from Salvia pomifera led to a remarkable 340-fold increase in this compound production in an engineered yeast strain. nih.gov Additionally, the concept of an orthogonal pathway utilizing neryl diphosphate (NPP) as a precursor has been shown to be effective for the synthesis of various monoterpenes, including this compound. nih.gov

| This compound Production in S. cerevisiae | |

| Condition | This compound Titer |

| Standard Flask Fermentation | ~23.6 mg/L researchgate.netacs.org |

| Using Corn Hydrolysates | 60.0 mg/L researchgate.netacs.org |

Beyond the conventional microbial hosts, the filamentous fungus Ashbya gossypii has emerged as a promising platform for the production of this compound. nih.govresearchgate.netacs.org This organism is known for its industrial use in riboflavin (B1680620) production and has been successfully engineered to synthesize other valuable metabolites. acs.org

Engineered strains of A. gossypii have demonstrated the ability to produce a variety of monoterpenes, including this compound, by overexpressing heterologous terpene synthases. nih.govacs.org These strains have been designed with different genetic backgrounds to enhance production, such as incorporating an orthogonal neryl diphosphate (NPP) synthase pathway or a mutant erg20 allele that has reduced farnesyl diphosphate (FPP) synthase activity. nih.govacs.org

A significant advantage of A. gossypii is its ability to utilize various agro-industrial wastes as carbon sources, offering a sustainable and cost-effective production route. researchgate.netacs.org In studies using mixed formulations of corn-cob lignocellulosic hydrolysates with sugarcane or beet molasses, engineered A. gossypii achieved a this compound production of 684.5 mg/L in flask culture. nih.govresearchgate.netacs.org This represents a substantial improvement compared to production levels reported in other microorganisms under similar conditions. nih.govacs.org

The success of this compound production in A. gossypii highlights its potential as a versatile and efficient microbial factory for monoterpenes, particularly through the valorization of waste streams. researchgate.netacs.org

Metabolic Pathway Optimization Strategies

To enhance the microbial production of this compound, various metabolic pathway optimization strategies have been employed. These strategies aim to increase the availability of precursors, redirect carbon flux towards this compound, and overcome rate-limiting steps in the biosynthetic pathway.

A key strategy is to boost the supply of the universal isoprenoid precursors, IPP and DMAPP. In Saccharomyces cerevisiae, overexpressing the gene encoding isopentenyl pyrophosphate isomerase (IDI1) has been shown to increase this compound production by 300%. nih.gov This enzyme is crucial for maintaining the optimal ratio of IPP and DMAPP. nih.gov

Another critical control point is the enzyme geranyl diphosphate (GPP) synthase, which converts IPP and DMAPP to GPP, the direct precursor for this compound. In S. cerevisiae, the native farnesyl diphosphate (FPP) synthase, Erg20p, has been identified as a rate-limiting enzyme for monoterpene production. nih.gov Engineering Erg20p by creating mutants with increased GPP synthase activity or by fusing it with a GPP synthase has led to significant increases in this compound titers. nih.gov

Compartmentalization of the biosynthetic pathway is another effective optimization strategy. By localizing pathway enzymes to specific cellular compartments, such as the mitochondria, it is possible to increase local substrate concentrations and channel metabolic flux more efficiently towards the desired product.

Furthermore, the implementation of an orthogonal pathway that utilizes neryl diphosphate (NPP) as a substrate instead of GPP has been demonstrated to improve monoterpene production by seven-fold in some engineered systems. nih.gov This approach can bypass bottlenecks in the native GPP-based pathway.

Finally, process optimization, including the choice of carbon source and fermentation conditions, plays a vital role. For instance, using glycerol (B35011) as a carbon source in E. coli has been shown to improve this compound production. researchgate.net Additionally, adaptive laboratory evolution can be used to select for strains with improved tolerance to this compound, which can be a limiting factor for high-titer production. nih.gov

Gene Overexpression and Enzyme Engineering

A primary strategy to increase this compound yield is the overexpression of key enzymes in the biosynthetic pathway. In engineered Saccharomyces cerevisiae, co-overexpression of this compound synthase (SabS) and geranyl diphosphate synthase (GPPS) using CRISPR-Cas9 technology has been employed to enhance production. researchgate.netnih.gov Similarly, in Escherichia coli, assembling a biosynthetic pathway by expressing GPPS and this compound synthase genes is a foundational step. researchgate.netnih.gov Research has shown that utilizing a heterologous mevalonate (MVA) pathway in E. coli can lead to a 20-fold higher concentration of this compound compared to relying on the native methylerythritol 4-phosphate (MEP) pathway. researchgate.netd-nb.info

Enzyme engineering further refines production. For instance, the N-terminal truncation of this compound synthase is a critical modification. In S. cerevisiae, an N-terminally truncated version of this compound synthase (t34SabS1) was successfully expressed in the yeast cytosol. researchgate.net This modification is important because the transit peptides of many plant-derived monoterpene synthases need to be removed for proper function in the microbial cytosol. researchgate.net Downregulating competing enzymes, such as the native ERG20 gene in yeast, can also redirect the metabolic flux of the precursor geranyl diphosphate (GPP) towards this compound, boosting accumulation. researchgate.net In one study, expressing a truncated this compound synthase in an ERG20-downregulated host yielded 19.4 mg/L of this compound. researchgate.net

Optimization of Culture Medium and Fermentation Conditions

Fine-tuning the culture environment is crucial for maximizing this compound titers from engineered microbes. researchgate.net Various parameters, including nutrient sources and physical conditions, have a significant impact on yield.

Nutrient Sources: The choice of carbon and nitrogen sources directly influences this compound production. In engineered E. coli, glycerol has been identified as a more effective carbon source than glucose, yielding approximately 2.03 times more this compound. nih.gov One study reported a this compound concentration of 41.45 mg/L using glycerol, compared to a much lower yield with glucose. nih.gov Among nitrogen sources tested, beef powder was found to be optimal for this compound production in the same organism. researchgate.net

Fermentation Conditions: Physical parameters such as temperature and the concentration of inducers for gene expression are critical variables. For E. coli, an optimal induction temperature of 31°C has been identified. researchgate.netnih.gov The concentration of the inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG), also requires optimization, with studies indicating that 0.1 mM is the ideal concentration for maximizing this compound production. researchgate.net By systematically optimizing these conditions, this compound titers in shake-flask experiments have been enhanced to as high as 82.18 mg/L. researchgate.netnih.gov

Optimization of Fermentation Conditions in E. coli

| Parameter | Condition | Impact on this compound Production | Reference |

|---|---|---|---|

| Carbon Source | Glycerol | Yielded 41.45 mg/L, 2.03 times higher than glucose. | nih.gov |

| Nitrogen Source | Beef Powder | Identified as the optimal nitrogen source. | researchgate.net |

| Temperature | 31°C | Determined to be the optimal induction temperature. | researchgate.netnih.gov |

| Inducer (IPTG) Concentration | 0.1 mM | Found to be the optimal concentration for induction. | researchgate.net |

Subcellular Localization Engineering

In eukaryotic hosts like Saccharomyces cerevisiae, the spatial organization of metabolic pathways within different cellular compartments can be engineered to improve efficiency. researchgate.netnih.gov This strategy, known as subcellular compartmentalization, aims to co-localize enzymes with their substrates to enhance local concentrations and channel metabolic flux towards the desired product. researchgate.netnih.gov

For this compound production, this has been applied by targeting enzymes to both the cytosol and mitochondria. researchgate.net Since the precursor GPP is synthesized in both of these compartments in yeast, ensuring the presence of this compound synthase in the correct locations is key to efficient conversion. researchgate.net Researchers have demonstrated that combining the targeting of a truncated this compound synthase (t34SabS1) to both the cytosol and mitochondria (CM) increased this compound production to 64.6 mg/L. researchgate.net This yield was significantly higher than targeting other combinations of subcellular locations. researchgate.net Further engineering of mitochondrial morphology, such as by overexpressing the protein AIM25, enhanced this compound production even more, reaching 90.4 mg/L. researchgate.net This highlights the effectiveness of organelle engineering to improve precursor utilization and boost the productivity of compartmentalized pathways. researchgate.net

Biosynthetic Routes from Renewable Carbon Sources

A key goal of metabolic engineering is to create sustainable production processes by utilizing inexpensive and renewable feedstocks. researchgate.net For this compound, significant progress has been made in engineering microbes to convert renewable carbon sources into this valuable monoterpene.

In E. coli, glycerol, a major byproduct of the biodiesel industry, has been successfully used as the primary feedstock. nih.gov Through optimization of the fermentation process in fed-batch cultures, engineered E. coli utilizing glycerol achieved a this compound concentration of 2.65 g/L. researchgate.netnih.gov The conversion efficiency of glycerol to this compound was calculated to be 3.49% (gram to gram). researchgate.netnih.gov

In S. cerevisiae, researchers have focused on using corn hydrolysates, which are rich in sugars derived from an abundant agricultural resource. nih.gov By employing engineered yeast strains capable of metabolizing these sugars, a this compound titer of 60.0 mg/L was achieved in shake-flask fermentation. nih.gov This work demonstrates the potential for producing food-grade this compound from an inexpensive raw material, making the bioproduction process more economically viable. nih.gov

This compound Production from Renewable Feedstocks

| Microorganism | Renewable Carbon Source | This compound Titer Achieved | Reference |

|---|---|---|---|

| Escherichia coli | Glycerol | 2.65 g/L | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Corn Hydrolysates | 60.0 mg/L | nih.gov |

Chemical Synthesis and Derivatization of Sabinene

Laboratory Synthetic Approaches to Sabinene (B1680474)

While this compound is readily available from natural sources, its total synthesis in a laboratory setting has been a subject of academic interest. The total synthesis of racemic (dl)-sabinene has been successfully reported in chemical literature. acs.orgacs.org These synthetic routes, while not commercially prevalent due to the abundance of natural this compound, are significant for confirming its structure and for the development of novel synthetic methodologies.

In addition to chemical synthesis, microbial synthesis has emerged as a promising alternative for this compound production. nih.gov This involves the use of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce this compound from simple metabolic precursors. nih.gov The biosynthetic pathway relies on the enzyme this compound synthase, which catalyzes the cyclization of geranyl pyrophosphate to form the this compound skeleton. wikipedia.org Although currently, there is no large-scale commercial manufacturing process for this compound, these microbial systems are under active research and development. nih.gov

Asymmetric Synthesis of this compound-Derived Monoterpenoids

The chiral nature of this compound makes it a valuable precursor for the asymmetric synthesis of other monoterpenoids, where specific stereoisomers are desired.

Sabinol is a naturally occurring monoterpenoid alcohol derived from the this compound skeleton. One of its known isomers is (+)-cis-sabinol. nih.gov The asymmetric synthesis of specific sabinol isomers is a specialized area of organic synthesis. While detailed, widely applicable synthetic protocols for all possible isomers are not extensively reported in general literature, the synthesis of specific stereoisomers often relies on stereoselective oxidation of a this compound enantiomer.

4-Thujanol (B106190), also known as this compound hydrate (B1144303), is another important derivative of this compound. The stereospecific synthesis of all four stereoisomers of 4-thujanol has been accomplished starting from this compound. This process allows for precise control over the stereochemistry of the final products.

The key steps in this synthesis are outlined below:

Oxidation: The exocyclic double bond of a specific enantiomer of this compound is oxidized to form the corresponding diol.

Cleavage: The resulting diol is then cleaved to yield sabinaketone.

Nucleophilic Addition: Finally, a reaction with methyl lithium is performed on sabinaketone. This addition can occur from two different faces, leading to the formation of a mixture of the four possible 4-thujanol stereoisomers, which can then be separated.

Functionalization and Derivatization Reactions of the Thujane (B1196268) Skeleton

The thujane skeleton, being the core of this compound, can undergo various reactions to introduce new functional groups or to rearrange its structure, leading to a diverse array of chemical compounds.

The strained cyclopropane (B1198618) ring within the thujane skeleton is susceptible to ring-opening reactions under certain conditions, including in the presence of free radicals. Studies on related thujane compounds, such as thujone, have shown that C4 radicals on the thujane skeleton can lead to the opening of the cyclopropane ring. This rearrangement results in the formation of monocyclic cyclopentane (B165970) derivatives. For example, the photolysis of thujone precursors generates a radical that can lead to 2-methyl-5-isopropylcyclopent-2-enone through the cleavage of the cyclopropane ring. This type of rearrangement highlights the chemical reactivity of the strained bicyclic system of the thujane skeleton.

Sulfur-containing derivatives of the thujane skeleton can be synthesized through the functionalization of this compound. A notable example is the photochemical addition of thioacetic acid to (-)-sabinene (B131225). mdpi.comencyclopedia.pub This reaction proceeds via a free-radical mechanism and yields two main products:

An anti-Markovnikov bicyclic thioacetate , where the thioacetyl group adds to the less substituted carbon of the original double bond, preserving the thujane skeleton. mdpi.comencyclopedia.pub

An unsaturated thioacetate , which is formed as a result of the characteristic cleavage of the cyclopropane ring during the reaction. mdpi.comencyclopedia.pub

These thioacetates can be subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to yield the corresponding thiols: a bicyclic thujyl thiol and an unsaturated monocyclic thiol. mdpi.comencyclopedia.pub

This compound as a Green Solvent in Organic Synthesis

This compound, a bicyclic monoterpene derived from various plant sources, is emerging as a promising green solvent in organic synthesis. Its biodegradable nature, low toxicity profile, and origin from renewable biomass make it an attractive alternative to conventional volatile organic compounds (VOCs). Research has demonstrated its potential in facilitating chemical transformations, particularly in the synthesis of heterocyclic compounds. mdpi.comsemanticscholar.orgresearchgate.net

Application in Heterocycle Synthesis (e.g., Thiazolo[5,4-b]pyridines)

A significant application of this compound as a green solvent has been demonstrated in the synthesis of thiazolo[5,4-b]pyridines. mdpi.comresearchgate.netpreprints.org These heterocyclic structures are of considerable interest in medicinal chemistry due to their potential biological activities. mdpi.compreprints.org In a notable study, this compound was successfully employed as a reaction medium for the coupling of 3-amino-2-chloropyridine derivatives with various isothiocyanates to yield N-substituted-thiazolo[5,4-b]pyridin-2-amines. mdpi.comresearchgate.net

The synthesis was effectively carried out using both conventional thermal heating and microwave irradiation, highlighting the versatility of this compound as a solvent for different energy inputs. mdpi.comresearchgate.net Under thermal conditions, the reaction of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate in this compound at 160°C for 16 hours resulted in a 66% yield of the desired product. semanticscholar.orgpreprints.org

Researchers also investigated the synthesis of a series of N-aryl-7-methyl-3-phenylthiazolo[5,4-b]pyridin-5-amines using this compound, achieving satisfactory yields. mdpi.com The study noted that while the reagents were soluble in this compound, the product conveniently precipitated out of the reaction mixture, which could simplify the purification process. mdpi.com It was also observed that using commercially available this compound (75% purity) or distilled this compound produced equivalent yields, suggesting that extensive purification of the solvent may not be necessary for this application. mdpi.com

Table 1: Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine in Various Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| This compound | 100 | 16 | 65 |

| Eucalyptol | 100 | 16 | 75 |

| CPME | 100 | 16 | 72 |

| Limonene | 100 | 16 | 58 |

| Citral | 95 | 16 | 21 |

| Toluene | 100 | 4 | 52 |

| Dioxane | 100 | 4 | 45 |

Comparison with Conventional and Other Biomass-Derived Solvents

The performance of this compound in the synthesis of thiazolo[5,4-b]pyridines has been systematically compared with both conventional petroleum-based solvents and other bio-based solvents. mdpi.comresearchgate.netresearchgate.net

In a comparative study, the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine was carried out in different solvents. mdpi.com Under thermal conditions at 100°C for 16 hours, this compound provided a 65% yield. mdpi.comresearchgate.net This was comparable to or better than some other green solvents like limonene (58% yield) but slightly lower than eucalyptol (75% yield) and cyclopentyl methyl ether (CPME) (72% yield). mdpi.com Notably, the reaction in citral resulted in a significantly lower yield of 21%, with the reaction medium showing degradation at 95°C. mdpi.com

When compared to conventional solvents, this compound demonstrated its efficacy. For the same reaction, toluene and dioxane, two commonly used petroleum-derived solvents, afforded yields of 52% and 45% respectively, after 4 hours at 100°C. mdpi.com While the reaction time was shorter, the yields were lower than that achieved with this compound over a longer period. This suggests that this compound can be a viable, more environmentally friendly alternative, particularly when optimizing for higher product yield.

The research also highlighted that this compound, being a non-polar solvent, might not be the most efficient choice for microwave-assisted reactions on its own. mdpi.com To enhance its performance under microwave irradiation, the addition of a co-solvent like ethanol or acetonitrile can be beneficial to increase the polarity of the reaction medium. mdpi.com This adaptability further broadens the scope of this compound's application in green chemistry.

Table 2: Comparison of this compound with Other Solvents for the Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine

| Solvent Type | Solvent | Yield (%) |

|---|---|---|

| Biomass-Derived | This compound | 65 |

| Eucalyptol | 75 | |

| CPME | 72 | |

| Limonene | 58 | |

| Citral | 21 | |

| Conventional | Toluene | 52 |

| Dioxane | 45 |

Biological Activities and Mechanistic Investigations of Sabinene

Antimicrobial Properties

Sabinene (B1680474) has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. Its efficacy against pathogenic and spoilage microorganisms has been a key area of investigation.

Antibacterial Activity

This compound has shown notable inhibitory effects against several bacterial species, including those relevant to oral health and infectious diseases.

Streptococcus mutans : A primary causative agent of dental caries, S. mutans has been a significant target for this compound research. Studies have shown that this compound can inhibit the growth of S. mutans in a dose-dependent manner. nih.govnih.gov The minimum inhibitory concentration (MIC) has been reported to be 0.2 mg/mL. nih.gov At concentrations ranging from 0.1 to 0.4 mg/mL, this compound significantly curtails the proliferation of this bacterium. nih.govmdpi.com Furthermore, at higher concentrations, this compound exhibits bactericidal activity against S. mutans. nih.govmdpi.com

Bacillus subtilis : Research has indicated that Gram-positive bacteria, such as Bacillus subtilis, are particularly susceptible to this compound hydrate (B1144303), a derivative of this compound. researchgate.net In one study, B. subtilis was the most sensitive bacterium to this compound hydrate, with a reported MIC of 0.0312 mg/mL. nih.gov

Pseudomonas aeruginosa : The antibacterial effect of this compound against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance to many antimicrobial agents, has also been investigated. nih.gov However, some studies have shown that P. aeruginosa exhibits a higher degree of resistance to this compound and its derivatives compared to Gram-positive bacteria. researchgate.netnih.gov This resistance is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of antimicrobial compounds. researchgate.net

Escherichia coli : this compound has demonstrated activity against Escherichia coli, another medically important Gram-negative bacterium. This compound has been identified as an efflux pump inhibitor in sensitive strains of E. coli. researchgate.net The MIC of this compound hydrate against E. coli has been reported as 0.125 mg/mL. nih.gov

Table 1: Antibacterial Activity of this compound and this compound Hydrate

Antifungal Activity

This compound's antimicrobial effects extend to various fungal species, including yeasts and molds.

Candida albicans : this compound has demonstrated inhibitory effects against the opportunistic pathogenic yeast Candida albicans. This compound hydrate has a reported MIC of 0.125 mg/mL against C. albicans. nih.gov

Blue-stain fungi : These fungi can cause significant economic losses in the timber industry. Research has shown that this compound hydrate can inhibit the growth of blue-stain fungi such as Ophiostoma bicolor and Ophiostoma penicillatum. researchgate.net However, the susceptibility can vary, with some species showing greater resistance.

Table 2: Antifungal Activity of this compound and this compound Hydrate

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. This compound has shown promise in disrupting this protective mechanism.

Notably, this compound effectively inhibits biofilm formation by Streptococcus mutans. nih.gov Treatment with this compound at concentrations between 0.05 and 0.4 mg/mL resulted in a significant, dose-dependent reduction in biofilm formation on surfaces. nih.govmdpi.com This anti-biofilm activity is crucial, as the formation of dental plaque by S. mutans is a key step in the development of dental caries. nih.gov this compound also reduces the adherence of S. mutans to surfaces, a critical initial step in biofilm development. nih.gov Research has also indicated that this compound possesses anti-biofilm properties against E. coli and Staphylococcus aureus.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are attributed to several mechanisms of action at the cellular level. One of the primary proposed mechanisms is the disruption of microbial cell membranes. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

In the context of its activity against S. mutans, this compound has been shown to modulate enzymatic pathways and the expression of virulence factors. nih.gov It down-regulates the expression of genes such as gtfB, gtfC, and gtfD, which are responsible for the synthesis of glucans that are essential for biofilm integrity. nih.gov Additionally, this compound inhibits the expression of genes involved in acid tolerance, such as brpA and relA, further compromising the survival of S. mutans in the acidic environment of dental plaque. nih.gov

Antioxidant and Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits antioxidant and anti-inflammatory activities, which contribute to its potential therapeutic applications.

Free Radical Scavenging Activity

Free radicals are highly reactive molecules that can cause damage to cells through oxidative stress. Antioxidants can neutralize these free radicals, thereby mitigating their harmful effects. This compound has demonstrated the ability to scavenge free radicals in various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : The DPPH assay is a common method used to evaluate the free radical scavenging activity of a compound. This compound has shown concentration-dependent antioxidant activity in the DPPH scavenging assay. This indicates that as the concentration of this compound increases, its ability to neutralize DPPH free radicals also increases. researchgate.net

Modulation of Oxidative Stress Enzymes

This compound has demonstrated the ability to modulate the activity of several key enzymes involved in managing oxidative stress. In a study involving yeast cells subjected to hydrogen peroxide-induced cytotoxicity, this compound treatment was found to decrease the generation of oxidative stress. nih.gov This was accompanied by a reduction in the activities of the antioxidant enzymes glutathione (B108866) S-transferase, catalase, and lipid peroxidase when compared to untreated cells. nih.gov

Conversely, in a non-human in vivo model of lipopolysaccharide (LPS)-induced cognitive decline, this compound administration showed a different modulatory effect. nih.gov In the prefrontal cortex and hippocampus, this compound treatment significantly increased the levels of the antioxidant glutathione and the activity of glutathione peroxidase. nih.gov It also concurrently decreased levels of malondialdehyde, a marker of lipid peroxidation. nih.gov Further research in a rat model of aluminum chloride-induced neurotoxicity detailed this compound's dose-dependent effects on various oxidative stress markers in brain tissue homogenate. researchgate.net The findings indicate that this compound can have varying effects on oxidative stress enzymes depending on the biological system and the nature of the oxidative challenge. nih.govnih.gov

Table 1: Effect of this compound on Oxidative Stress Markers in Different Models

| Model System | Marker/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Yeast Cells (Hydrogen Peroxide-Induced Stress) | Glutathione S-transferase | Decrease | nih.gov |

| Yeast Cells (Hydrogen Peroxide-Induced Stress) | Catalase | Decrease | nih.gov |

| Yeast Cells (Hydrogen Peroxide-Induced Stress) | Lipid Peroxidase | Decrease | nih.gov |

| Mouse Brain (LPS-Induced Stress) | Glutathione (GSH) | Increase | nih.gov |

| Mouse Brain (LPS-Induced Stress) | Glutathione Peroxidase | Increase | nih.gov |

| Mouse Brain (LPS-Induced Stress) | Malondialdehyde (MDA) | Decrease | nih.gov |

| Rat Brain (AlCl₃-Induced Toxicity) | Nitric Oxide (NO) | Decrease | researchgate.net |

Anti-Inflammatory Mechanisms (e.g., in vitro models)

The anti-inflammatory properties of this compound have been investigated in cellular models, particularly in the context of lipopolysaccharide (LPS)-induced inflammation. In an in vitro study using RAW 264.7 macrophage cells, this compound demonstrated a significant ability to suppress key inflammatory mediators. nih.gov Treatment with this compound dose-dependently inhibited the expression of inducible nitric oxide synthase (iNOS), which consequently reduced the production of nitric oxide (NO). nih.gov

Mechanistically, this compound was shown to interfere with critical inflammatory signaling pathways. It significantly reduced the LPS-induced phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.gov Furthermore, this compound treatment led to a decrease in the expression of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov In a study on LPS-induced neuroinflammation in mice, this compound administration also resulted in significantly lower levels of Tumor Necrosis Factor-alpha (TNF-α) and IL-6 in both the prefrontal cortex and hippocampus. nih.gov

Table 2: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells

| Target Molecule | Effect of this compound Treatment | Signaling Pathway | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | NF-κB/MAPK | nih.gov |

| Nitric Oxide (NO) | Reduction | - | nih.gov |

| Phosphorylated JNK | Reduction | MAPK | nih.gov |

| Phosphorylated p38 | Reduction | MAPK | nih.gov |

| Interleukin-1β (IL-1β) | Reduction | - | nih.gov |

Antiproliferative and Antiangiogenic Research

Angiostatic and Antiangiogenic Effects

Research has identified potential angiostatic and antiangiogenic properties of this compound. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The ability to inhibit this process is a key target in cancer research. In silico molecular docking studies have supported these findings, showing that this compound interacts with antiangiogenic targets. nih.gov These preliminary investigations suggest that this compound may contribute to an antiangiogenic environment, although further research is needed to fully elucidate the mechanisms and potential applications. nih.govresearchgate.net

In Silico and In Vitro Approaches in Anticancer Research (excluding human trials)

In silico and in vitro methodologies have been employed to explore the potential of this compound in anticancer research. nih.gov The concept of phytochemical repurposing, which uses computational tools to identify new therapeutic uses for known natural compounds, has been applied to this compound. nih.govresearchgate.net These computational approaches, including similarity searching and molecular docking, suggest that this compound possesses biological activities relevant to cancer research. nih.gov Based on these in silico predictions, subsequent in vitro studies have begun to characterize its biological effects, indicating its potential as an anticancer agent. researchgate.net For instance, some research suggests that this compound hydrate, in combination with other compounds like Terpinen-4-ol, may have properties effective against non-small cell lung cancer. researchgate.net These non-clinical studies provide a foundation for further investigation into this compound's specific anticancer mechanisms.

Modulation of Cellular Pathways

Attenuation of Skeletal Muscle Atrophy via MAPK-MuRF-1 Pathway Inhibition (in vitro and non-human in vivo models)

This compound has been shown to attenuate skeletal muscle atrophy by modulating the MAPK-MuRF-1 signaling pathway. nih.govmdpi.com In in vitro experiments using starved L6 myotubes as a model for muscle atrophy, this compound treatment led to a significant recovery in myotube diameter. nih.govresearchgate.net This was associated with a reduction in the elevated expression of the E3 ubiquitin ligase Muscle Ring-Finger protein-1 (MuRF-1), a key regulator of muscle protein degradation. mdpi.commdpi.com

The mechanism involves the inhibition of upstream signaling molecules. This compound diminished the starvation-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govsemanticscholar.org Furthermore, this compound was found to decrease the increased levels of reactive oxygen species (ROS) in the starved myotubes. mdpi.com The use of a ROS inhibitor mimicked the effects of this compound on MuRF-1 and MAPK phosphorylation, suggesting that this compound's protective effect is mediated, at least in part, through the regulation of ROS. nih.govmdpi.com

These findings were corroborated in a non-human in vivo model of fasted rats. Administration of this compound reduced muscle fiber atrophy and lowered the expression of MuRF-1 in the gastrocnemius muscle. nih.govresearchgate.net This research demonstrates that this compound can attenuate skeletal muscle atrophy by inhibiting the ROS-mediated MAPK/MuRF-1 pathway. mdpi.com

Table 3: this compound's Modulation of the MAPK-MuRF-1 Pathway in Skeletal Muscle Atrophy Models

| Model | Molecular Target | Effect of this compound | Reference |

|---|---|---|---|

| Starved L6 Myotubes (in vitro) | Myotube Diameter | Recovery/Increase | nih.gov |

| Starved L6 Myotubes (in vitro) | MuRF-1 Expression | Decrease | nih.govmdpi.com |

| Starved L6 Myotubes (in vitro) | Phosphorylated p38 MAPK | Decrease | nih.govresearchgate.net |

| Starved L6 Myotubes (in vitro) | Phosphorylated ERK1/2 | Decrease | nih.govresearchgate.net |

| Starved L6 Myotubes (in vitro) | Reactive Oxygen Species (ROS) | Decrease | mdpi.com |

| Fasted Rats (in vivo) | Muscle Fiber Atrophy | Reduction | nih.gov |

Impact on Reactive Oxygen Species (ROS) Levels and Related Pathways

This compound has demonstrated notable antioxidant properties through its influence on Reactive Oxygen Species (ROS) and associated signaling pathways. ROS are highly reactive molecules that, in elevated concentrations, can lead to oxidative stress and cellular damage.

Research has shown that this compound can effectively decrease elevated levels of ROS. In one study involving starved myotubes, a model for muscle atrophy, this compound treatment successfully inhibited the increase in ROS. This action is significant as increased ROS levels are linked to the activation of pathways that promote muscle degradation. The study further elucidated that this compound's intervention prevents skeletal muscle atrophy by regulating the ROS-mediated MAPK/MuRF-1 pathway. By diminishing ROS generation, this compound downregulates the phosphorylation of p38 MAPK and ERK1/2, which in turn inhibits the expression of MuRF-1, a key protein involved in muscle protein breakdown.

In vitro studies have further substantiated this compound's antioxidant capabilities. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay, this compound exhibited concentration-dependent antioxidant activity. Moreover, in yeast cells subjected to hydrogen peroxide-induced cytotoxicity, this compound treatment not only protected the cells but also led to a decrease in the generation of oxidative stress. This was accompanied by a reduction in the activities of key antioxidant enzymes such as catalase, glutathione S-transferase, and lipid peroxidase, suggesting a modulatory role on the cellular antioxidant defense system.

These findings collectively indicate that this compound exerts a protective effect against oxidative stress by directly reducing ROS levels and modulating critical signaling pathways and enzyme activities involved in the cellular response to oxidative damage.

Table 1: Effect of this compound on ROS and Related Pathways

| System/Model | Observation | Implicated Pathway/Mechanism |

|---|---|---|

| Starved Myotubes | Decreased elevated ROS levels. | Inhibition of ROS-mediated MAPK/MuRF-1 pathway. |

| Yeast Cells | Protected against H₂O₂-induced cytotoxicity. | Decreased oxidative stress generation; reduced activity of catalase, glutathione S-transferase, and lipid peroxidase. |

Other Investigated Biological Activities

Beyond its impact on oxidative stress, this compound has been investigated for several other biological functions. The following sections detail its phytotoxic, insecticidal, and anticariogenic activities, excluding any data related to dosage, safety, or human clinical trials.

Phytotoxic Activity

This compound exhibits phytotoxic, or allelopathic, properties, meaning it can inhibit the growth of plants. This activity is often observed in studies of essential oils where this compound is a major constituent.

Volatile compounds released from Juniperus sabina, which contain this compound as a major component, were found to have species-selective inhibitory effects. While these volatiles had minimal impact on the germination of lettuce (Lactuca sativa), they caused an extremely low germination ratio for the seeds of a native species, Artemisia ordosica. This highlights the targeted nature of its phytotoxic effects.

In broader screenings of essential oil components, compounds structurally related to this compound, such as cis-sabinene hydrate, have been correlated with phytotoxic effects. Research has shown a link between the presence of cis-sabinene hydrate and the inhibition of both cress seed germination and tomato radicle elongation. The phytotoxicity of essential oils is a complex interplay of their various components, with monoterpenes like this compound often playing a significant role in inhibiting seed germination and seedling growth. nih.govmdpi.com

Table 2: Investigated Phytotoxic Effects of this compound and Related Compounds

| Source/Compound | Target Plant Species | Observed Effect |

|---|---|---|

| Volatiles from Juniperus sabina (majorly this compound) | Artemisia ordosica | Extremely low seed germination ratio. |

| Volatiles from Juniperus sabina (majorly this compound) | Lettuce (Lactuca sativa) | Almost no effect on germination. |

| cis-Sabinene Hydrate | Cress (Lepidium sativum) | Correlated with inhibition of seed germination. |

Insecticidal Activity (e.g., against Aphis pomi)

This compound has been identified as a component in essential oils that exhibit insecticidal properties. Research into the essential oil of Eucalyptus camaldulensis demonstrated that this compound was one of the constituents tested for its effect on the mortality rate of the black bean aphid (Aphis fabae). The results indicated that the mortality rate of the aphids increased with higher concentrations of this compound and over time. researchgate.net

While specific studies focusing exclusively on the effect of isolated this compound against the green apple aphid, Aphis pomi, are not detailed in the available research, the broader context of essential oils containing this compound suggests a potential for aphicidal activity. For instance, essential oils from plants like Laurus nobilis (Laurel), which are known to contain this compound, have been tested for insecticidal activity against other aphid species such as Myzus persicae. Terpenes, the class of compounds to which this compound belongs, are well-documented for their defensive roles in plants against insect herbivores, including various aphid species. nih.govresearchgate.net The efficacy of these essential oils is often attributed to the synergistic or individual effects of their components, including monoterpenes like this compound.

Anticariogenic Properties

This compound has demonstrated significant potential as an anticariogenic agent by targeting Streptococcus mutans, a primary bacterium implicated in the formation of dental caries. tandfonline.comresearchgate.net Its activity is multifaceted, affecting bacterial growth, adhesion, acid production, and biofilm formation. tandfonline.comresearchgate.net

Studies have shown that this compound inhibits the growth of S. mutans in a dose-dependent manner, with a minimum inhibitory concentration (MIC) identified at 0.2 mg/mL. tandfonline.com At concentrations above 0.8 mg/mL, it exhibits bactericidal effects. researchgate.net

A critical aspect of caries development is the ability of S. mutans to form biofilms (dental plaque) on tooth surfaces. This compound effectively disrupts this process. It significantly inhibits biofilm formation on both petri dish surfaces and resin tooth surfaces in a dose-dependent manner. tandfonline.com This is achieved by downregulating the expression of several key virulence genes. Specifically, this compound reduces the mRNA expression of genes encoding glucosyltransferases (gtfB, gtfC, and gtfD), which are enzymes crucial for synthesizing the extracellular polysaccharides that form the biofilm matrix. tandfonline.comresearchgate.net

Furthermore, this compound interferes with bacterial adherence to tooth surfaces. Treatment with 0.1–0.2 mg/mL of this compound was found to reduce the adherence of S. mutans to saliva-coated hydroxyapatite (B223615) beads by approximately 40%. This corresponds with a significant decrease in the expression of the gbpB gene, which encodes a glucan-binding protein essential for adhesion. tandfonline.comresearchgate.net

Table 3: Summary of this compound's Anticariogenic Effects on Streptococcus mutans

| Activity | Effective Concentration | Mechanistic Finding (Gene Expression) |

|---|---|---|

| Growth Inhibition | 0.1–0.4 mg/mL | - |

| Bactericidal Effect | >0.8 mg/mL | - |

| Biofilm Inhibition | 0.05–0.4 mg/mL | Downregulation of gtfB, gtfC, gtfD, vicR, brpA, relA. |

| Adherence Reduction (~40%) | 0.1–0.2 mg/mL | Downregulation of gbpB. |

Ecological and Environmental Significance of Sabinene

Role in Plant Defense Mechanisms

Plants utilize a variety of chemical compounds, including terpenes like sabinene (B1680474), as part of their defense strategies against biotic threats such as herbivores and pathogens. nih.govnumberanalytics.com

Herbivore Resistance (e.g., ungulate browsing resistance)

High concentrations of monoterpenoids, including this compound, are associated with resistance against herbivore feeding, particularly ungulate browsing in species like Western redcedar ( Thuja plicata ). oup.comresearchgate.net Studies have shown that unbrowsed or lightly browsed trees tend to have higher monoterpene concentrations compared to heavily browsed ones. oup.com This suggests a correlation between the presence and concentration of these compounds and reduced damage from herbivores. oup.com The biosynthesis of thujones, oxygenated monoterpenoids linked to browsing resistance in Western redcedar, involves the hydroxylation of (+)-sabinene catalyzed by specific enzymes like cytochrome P450 CYP750B1. oup.comresearchgate.netnih.gov

Interactions with Bark Beetles

Monoterpenes, including this compound, are involved in the complex chemical interactions between conifers and bark beetles. researchgate.netagrifoodscience.com These volatile compounds can act as kairomones, influencing the behavior of bark beetles and their predators. agrifoodscience.com While bark beetles use aggregation pheromones to mass attack host trees, the tree's defensive compounds, such as terpenes, play a role in determining susceptibility. agrifoodscience.comdiva-portal.org Research on Norway spruce (Picea abies) has shown that inoculation with bark beetle-associated fungi can induce the accumulation of terpenes, including this compound, in the bark. diva-portal.orgfrontiersin.org This suggests that this compound may be part of the inducible defense responses in trees against bark beetle attacks and their symbiotic fungi, which help beetles overcome tree resistance. diva-portal.orgfrontiersin.org Oxygenated monoterpenes derived from this compound, such as 4-thujanol (B106190) (this compound hydrate), are also of interest in the chemical ecology of bark beetles and can act as indicators of tree health. researchgate.netnih.gov

Atmospheric Chemistry and Environmental Fate

This compound is among the top five most abundant monoterpene species emitted into the atmosphere, contributing significantly to the total monoterpene emissions from various trees. copernicus.orgcopernicus.org Once in the atmosphere, it undergoes reactions with major oxidants, impacting air quality and contributing to the formation of secondary pollutants. copernicus.orgcopernicus.orgacs.org

Photooxidation Pathways and Products

The atmospheric oxidation of this compound is initiated by reactions with oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.orgsci-hub.se During photooxidation, the reaction with OH radicals is a dominant pathway, especially in remote areas during the daytime when emissions peak. copernicus.orgsci-hub.seacs.org OH radical addition to the double bond in this compound is the primary initiation step, leading to the formation of various alkyl radical isomers. copernicus.orgacs.org These radicals subsequently react with atmospheric oxygen to form organic peroxy radicals (RO₂). copernicus.orgcopernicus.org The fate of these RO₂ radicals depends on atmospheric conditions, particularly the availability of nitric oxide (NO). copernicus.orgcopernicus.org In the presence of NO, RO₂ radicals can lead to the formation of products such as sabinaketone and formaldehyde. copernicus.orgcopernicus.orgacs.org Quantum chemical calculations and chamber experiments have helped to determine the branching ratios and product yields of these photooxidation pathways. copernicus.orgacs.org For instance, the oxidation by OH can result in yields of acetone, formaldehyde, and sabinaketone. copernicus.org

Ozonolysis Reactions and Criegee Intermediate Formation

Ozonolysis is another important atmospheric removal process for this compound, particularly during the daytime. researchgate.netrsc.orgresearchgate.net The reaction with ozone proceeds via the Criegee mechanism, involving the formation of a primary ozonide (POZ). rsc.orgresearchgate.netresearchgate.net This POZ rapidly decomposes into a carbonyl compound (formaldehyde) and Criegee intermediates (CIs). researchgate.netrsc.orgresearchgate.net this compound ozonolysis yields two main types of Criegee intermediates, CI-1 and CI-2, with specific branching ratios. copernicus.orgresearchgate.netrsc.org These Criegee intermediates are highly reactive and can undergo unimolecular decomposition or bimolecular reactions with atmospheric trace gases like water, NO, and sulfur dioxide (SO₂). copernicus.orgrsc.orgresearchgate.netresearchgate.net For example, CI-1 can undergo an intramolecular H-shift to form a vinyl hydroperoxide, which then decomposes to an OH radical and a vinoxy radical. copernicus.orgcopernicus.orgrsc.org CI-2 primarily reacts with water under humid conditions to form α-hydroxyalkyl hydroperoxides. copernicus.orgcopernicus.orgrsc.org The reactions of Criegee intermediates play a crucial role in tropospheric chemistry, including the formation of OH radicals and potentially contributing to secondary organic aerosol (SOA) formation. researchgate.netrsc.orgresearchgate.net Dominant products identified from this compound ozonolysis include sabinaketone, formaldehyde, and formic acid. researchgate.netresearchgate.net

Data Table: Selected Products and Yields from this compound Oxidation

| Oxidant | Product | Yield (%) (Approximate) | Source |

| OH | Acetone | 21 ± 15 | Chamber experiments copernicus.org |

| OH | Formaldehyde | 46 ± 25 | Chamber experiments copernicus.org |

| OH | Sabinaketone | 18 ± 16 | Chamber experiments copernicus.org |